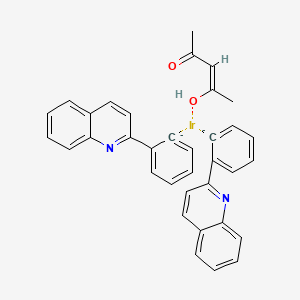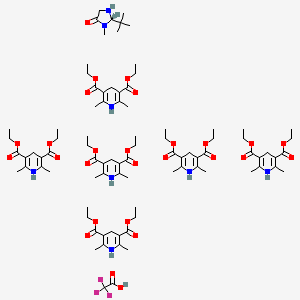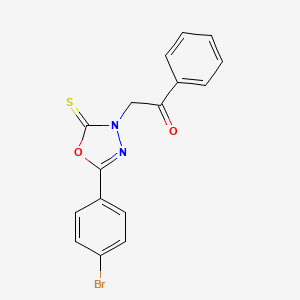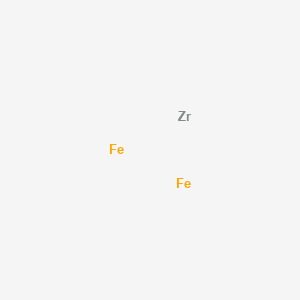
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is a labeled compound used primarily in scientific research. It is a derivative of alpha-ketoisovaleric acid, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate involves the incorporation of deuterium and carbon-13 isotopes into the alpha-ketoisovaleric acid framework. The process typically starts with the precursor compound, which undergoes isotopic exchange reactions to replace specific hydrogen atoms with deuterium. The carbon-13 isotope is introduced through a labeled methyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale isotopic exchange reactions under controlled conditions. The process requires specialized equipment to handle isotopes and ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and understand enzyme mechanisms.
Medicine: In metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its labeled isotopes. In NMR spectroscopy, the deuterium and carbon-13 isotopes provide distinct signals that help in elucidating molecular structures. The labeled compound can also be used to trace metabolic pathways, where its incorporation into biological systems allows researchers to track its transformation and interactions with various enzymes and metabolites.
Comparaison Avec Des Composés Similaires
Sodium 3-methyl-2-oxobutanoate: A non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness: Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides more detailed information in NMR studies and allows for more precise tracing in metabolic studies compared to compounds labeled with only one isotope.
Propriétés
Formule moléculaire |
C5H7NaO3 |
|---|---|
Poids moléculaire |
143.11 g/mol |
Nom IUPAC |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3D; |
Clé InChI |
WIQBZDCJCRFGKA-KDMRDBLJSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)
![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)



![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


azanium](/img/structure/B12055927.png)


